Lauflumide
Description
Historical Development and Discovery
The compound was first synthesized and patented in 2013 as part of efforts to develop modafinil derivatives with enhanced pharmacokinetic and pharmacodynamic properties. Early preclinical studies highlighted its potential as a dopamine reuptake inhibitor (DRI) with reduced cytochrome P450 induction compared to modafinil. NLS Pharma spearheaded its development, targeting conditions such as chronic fatigue syndrome and idiopathic hypersomnia, though clinical development for narcolepsy and Alzheimer’s disease was later discontinued.
Key milestones include:
Systematic Nomenclature and Chemical Identification
The compound’s nomenclature and identifiers are critical for unambiguous scientific communication.
| Property | Value |
|---|---|
| IUPAC Name | 2-[bis(4-fluorophenyl)methylsulfinyl]acetamide |
| CAS Number | Not publicly disclosed |
| Molecular Formula | C₁₅H₁₃F₂NO₂S |
| SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)N)F |
| InChI Key | YEAQNUMCWMRYMU-UHFFFAOYSA-N |
| PubChem CID | 13271852 |
The sulfinyl group (-S(=O)-) and bis(4-fluorophenyl)methane backbone are central to its structure.
Structural Relationship to Modafinil and Related Eugeroics
Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- shares a core scaffold with modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) but incorporates fluorine atoms at the para positions of both phenyl rings. This substitution alters electronic and steric properties, influencing receptor binding and metabolic stability.
Comparative Structural Analysis
| Feature | Modafinil | CRL-40,940 |
|---|---|---|
| Phenyl Substituents | Hydrogen | Fluorine (para positions) |
| Molar Mass | 273.35 g/mol | 309.33 g/mol |
| DAT Affinity (Kᵢ) | ~2,970 nM (S-enantiomer) | ~4,090 nM |
| Metabolic Stability | Induces CYP3A4 | Minimal CYP induction |
The fluorine atoms enhance lipid solubility and metabolic resistance, potentially prolonging its half-life.
Role in Advancing Sulfinyl-Containing Compound Research
This compound has catalyzed innovation in sulfinyl chemistry, particularly in asymmetric synthesis and enantioselective oxidation techniques. Key contributions include:
- Synthetic Methodologies : Novel routes using Lawesson’s reagent and hydrogen peroxide-mediated sulfoxide formation.
- Enantioselective Studies : Development of (R)- and (S)-enantiomers to explore chirality-dependent DAT binding.
- Derivative Libraries : Synthesis of analogs with varied alkyl/aryl substituents to optimize DRI activity.
A 2024 study demonstrated its utility as a template for anti-inflammatory agents, broadening applications beyond neuropharmacology.
Properties
IUPAC Name |
2-[bis(4-fluorophenyl)methylsulfinyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2S/c16-12-5-1-10(2-6-12)15(21(20)9-14(18)19)11-3-7-13(17)8-4-11/h1-8,15H,9H2,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAQNUMCWMRYMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00533646 | |
| Record name | 2-[Bis(4-fluorophenyl)methanesulfinyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90280-13-0 | |
| Record name | 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90280-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CRL-40940 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090280130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[Bis(4-fluorophenyl)methanesulfinyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CRL-40940 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/174R2IG4T0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary target of Bisfluoromodafinil is the dopamine transporter . This transporter is responsible for the reuptake of dopamine from the synapse back into the neuron, thus terminating the signal of the neurotransmitter.
Mode of Action
Bisfluoromodafinil acts by inhibiting the reuptake of dopamine, leading to an increase in extracellular dopamine. This is achieved by the compound binding to the dopamine reuptake pump. It also activates glutamatergic circuits while inhibiting GABA.
Biochemical Pathways
The increased extracellular dopamine activates the post-synaptic dopamine receptors, leading to the downstream effects of dopamine. The activation of glutamatergic circuits and inhibition of GABA leads to increased wakefulness.
Biochemical Analysis
Biochemical Properties
Bisfluoromodafinil interacts with various enzymes and proteins in the body. It primarily increases dopamine levels and enhances alertness by working as a dopamine reuptake inhibitor. This process ensures that there are higher dopamine levels available in the brain.
Cellular Effects
Bisfluoromodafinil has been shown to moderately increase dopamine levels in the brain. Dopamine is a neurotransmitter responsible for transmitting signals between nerve cells. By increasing dopamine levels in the brain, Bisfluoromodafinil improves cognitive function and boosts the brain’s ability to focus.
Molecular Mechanism
The exact mechanism of action of Bisfluoromodafinil is unclear, although in vitro studies have shown it to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, leading to an increase in extracellular dopamine. Bisfluoromodafinil activates glutamatergic circuits while inhibiting GABA.
Temporal Effects in Laboratory Settings
It is known that Bisfluoromodafinil has a higher potency and higher bioavailability in the brain compared to modafinil.
Dosage Effects in Animal Models
It is known that Bisfluoromodafinil has a higher potency and higher bioavailability in the brain compared to modafinil.
Metabolic Pathways
It is known that Bisfluoromodafinil primarily increases dopamine levels and enhances alertness by working as a dopamine reuptake inhibitor.
Biological Activity
Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- (also known as CRL-40,941 or Fluorafinil) is a synthetic compound structurally related to eugeroic drugs like adrafinil and modafinil. This compound has garnered attention for its potential biological activities, particularly in promoting wakefulness and its interactions with neurotransmitter systems.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₃F₂NO₂S
- CAS Number : 90280-13-0
- Molecular Weight : 309.0635 g/mol
The presence of a sulfinyl group enhances its solubility, while the fluorinated phenyl groups contribute to its unique pharmacological profile .
The exact mechanism of action for Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- remains partially understood. It is hypothesized that the compound may be metabolized into modafinil, which interacts with dopamine and norepinephrine systems to promote wakefulness. Studies suggest that this compound exhibits selective binding affinity for the dopamine transporter (DAT) and may influence serotonin levels indirectly, potentially leading to fewer side effects compared to traditional stimulants .
Wakefulness-Promoting Effects
Research indicates that Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- may possess wakefulness-promoting properties similar to those of adrafinil and modafinil. Animal studies have shown that it might be three to four times more potent than adrafinil in promoting wakefulness .
Antiaggressive Effects
Interestingly, preliminary studies suggest that this compound may exhibit antiaggressive properties not observed in adrafinil. Further research is needed to elucidate the mechanisms behind this effect.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Modafinil | C₁₅H₁₅NO₂S | Known for wakefulness; lower addiction potential |
| Adrafinil | C₁₅H₁₅NO₂S | Prodrug for modafinil; less potent |
| Sulfinpyrazone | C₁₂H₁₀N₄O₃S | Primarily anti-inflammatory; different pharmacological effects |
Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- stands out due to its specific mechanism of action on the dopamine transporter and its application in treating sleep disorders .
Case Studies and Research Findings
Several studies have explored the structure-activity relationships (SAR) of compounds similar to Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-:
- Dopamine Transporter Binding : A study evaluated various bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines for their binding affinities at DAT and serotonin transporter (SERT). The findings indicated that modifications could enhance DAT affinity significantly, suggesting potential avenues for developing more effective wakefulness-promoting agents .
- Cognitive Enhancement : Ongoing research is investigating the potential cognitive-enhancing effects of this compound, given its dopaminergic activity. Its unique binding profile suggests it may offer benefits in cognitive disorders without the high addiction risk associated with traditional stimulants .
Comparison with Similar Compounds
Structural Comparison
CRL-40,940 belongs to a class of sulfinyl-acetamide derivatives, sharing structural motifs with modafinil, adrafinil, and CRL-40,941. Key structural differences lie in substituents on the phenyl rings and the presence of functional groups (Table 1).
Table 1: Structural Features of CRL-40,940 and Analogs
- CRL-40,940 vs. Adrafinil: The fluorination of both phenyl groups in CRL-40,940 enhances lipophilicity and metabolic stability compared to adrafinil’s non-fluorinated structure .
- CRL-40-940 vs.
Physico-Chemical Properties
Table 2: Comparative Physico-Chemical Properties
- Solubility: CRL-40,940 and CRL-40,941 exhibit similar solubility profiles, favoring organic solvents like DMSO and methanol, whereas adrafinil is more ethanol-soluble .
- pKa : The predicted pKa (~8.18) for CRL-40,940 suggests moderate basicity, aligning with its ability to cross the blood-brain barrier .
Preparation Methods
Thioglycolic Acid Coupling in Trifluoroacetic Acid
The foundational step involves reacting bis(4-fluorophenyl)methanol with thioglycolic acid in trifluoroacetic acid (TFA). This acid-catalyzed reaction forms a thioether linkage, yielding 2-[[bis(4-fluorophenyl)methyl]thio]acetic acid. Key conditions include:
Esterification and Aminolysis
The thioacetic acid intermediate is esterified using iodomethane in acetone under reflux, producing the methyl ester. Subsequent aminolysis with ammonium hydroxide in methanol at 50°C for 72 hours converts the ester to the primary acetamide (thioacetamide precursor).
CDI-Mediated Amine Coupling for N-Substituted Analogues
For N-alkyl or N-aryl variants, carbonyldiimidazole (CDI) facilitates coupling between the thioacetic acid and primary amines:
- Activation : CDI (1.1 equiv) reacts with the acid in anhydrous THF for 2 hours.
- Amine addition : The activated intermediate is treated with amines (e.g., propylamine, benzylamine) at 0°C, followed by warming to room temperature.
- Purification : Extraction with diethyl ether and washing with HCl, NaHCO₃, and water yields N-substituted thioacetamides.
Example : Reaction with propylamine produces 2-[[bis(4-fluorophenyl)methyl]thio]-N-propylacetamide in 72% yield.
Oxidation to the Sulfinyl Group
The critical oxidation step converts thioacetamides to the target sulfinyl acetamide. Hydrogen peroxide (30%) in a 1:1 acetic acid/methanol solution is standard:
- Conditions : 12–24 hours at room temperature.
- Workup : Solvent removal under vacuum, followed by recrystallization or chromatography.
- Yield : 41–60% for sulfinyl products.
Mechanistic Insight : The oxidation proceeds via a two-electron transfer mechanism, forming a sulfoxide intermediate stabilized by the electron-withdrawing fluorophenyl groups.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity Considerations |
|---|---|---|---|
| TFA coupling → Aminolysis | Acid coupling, esterification, NH₃ | 45–82 | Requires chromatography for amide |
| CDI-mediated coupling | CDI activation, amine addition | 65–85 | Acidic/basic washes sufficient |
| H₂O₂ oxidation | Thioether → sulfinyl | 41–60 | Recrystallization preferred |
Optimization Challenges :
- Steric effects : Bulky bis(4-fluorophenyl) groups hinder oxidation efficiency, necessitating excess H₂O₂.
- Solvent selection : Methanol/acetic acid mixtures prevent overoxidation to sulfones.
Advanced Modifications and Derivatives
Homopiperazine and Piperidine Analogues
Epoxide ring-opening reactions with homopiperazine or piperidine derivatives introduce nitrogen-containing side chains. For example:
Halogenated Derivatives
Bromo- or chloro-substituted analogues are accessed via Lawesson’s reagent thiation or Appel bromination, enabling further functionalization.
Q & A
Q. How can in situ spectroscopic techniques monitor reactive intermediates during synthesis?
- Methodological Answer : ReactIR with a diamond ATR probe tracks thiol oxidation to sulfinyl intermediates in real time. Mid-IR peaks at 1040 cm⁻¹ (S=O stretch) confirm intermediate formation. Coupled with LC-MS, this method reduces side-product formation .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
